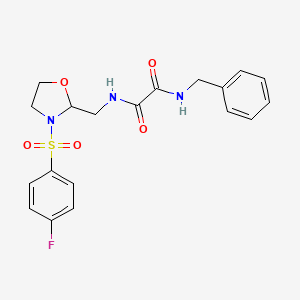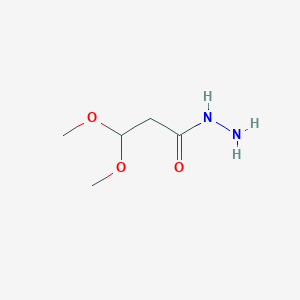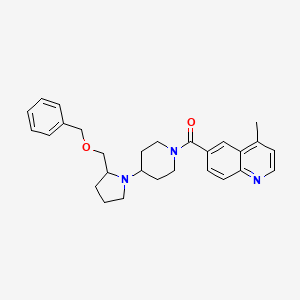
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone is a useful research compound. Its molecular formula is C28H33N3O2 and its molecular weight is 443.591. The purity is usually 95%.
BenchChem offers high-quality (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Interactions and Mechanisms
Research on compounds like SR141716A, which shares structural similarities with the queried compound, has demonstrated significant pharmacological interactions, particularly with cannabinoid receptors. SR141716A is identified as an inverse agonist at the human cannabinoid CB1 receptor, influencing the binding of guanosine-5'-O-(3-[35S]thio)triphosphate to membranes isolated from human cannabinoid CB1 receptor-transfected cells. This suggests potential applications in understanding cannabinoid receptor functioning and in developing treatments for conditions related to these receptors (Landsman et al., 1997).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds provide insights into the methodologies that could be applied to the compound . For example, the synthesis and X-ray diffraction studies of boric acid ester intermediates with benzene rings, as well as density functional theory (DFT) calculations, offer a framework for understanding the structural and electronic properties of similar compounds (Huang et al., 2021).
Molecular Interaction Studies
Molecular interaction studies, such as those performed on SR141716, a cannabinoid receptor antagonist, can provide valuable insights into the binding mechanisms and interactions of similar compounds with biological receptors. Through computational models and comparative molecular field analysis (CoMFA), researchers can predict and analyze the binding affinities and interaction modes of these compounds, guiding the design of new drugs and therapeutic agents (Shim et al., 2002).
Photophysical Studies
The study of novel diimine ligands containing aromatic systems for use in Ir(III) luminescent complexes provides a basis for exploring the photophysical properties of related compounds. Such research can lead to applications in materials science, particularly in the development of new luminescent materials for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Shakirova et al., 2018).
Antimicrobial and Antifungal Properties
The synthesis and evaluation of monoterpene derivatives for their antimicrobial and antifungal properties highlight the potential for similar compounds to be developed as new therapeutic agents. Such studies contribute to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Masila et al., 2020).
properties
IUPAC Name |
(4-methylquinolin-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-21-11-14-29-27-10-9-23(18-26(21)27)28(32)30-16-12-24(13-17-30)31-15-5-8-25(31)20-33-19-22-6-3-2-4-7-22/h2-4,6-7,9-11,14,18,24-25H,5,8,12-13,15-17,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSKGTPSAGTRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2829533.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2829535.png)
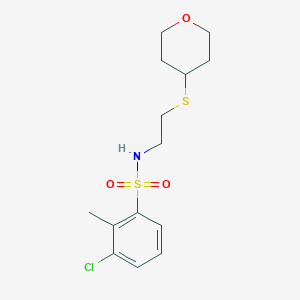
![N-(2-chloro-4-methylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2829538.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2829539.png)
![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)
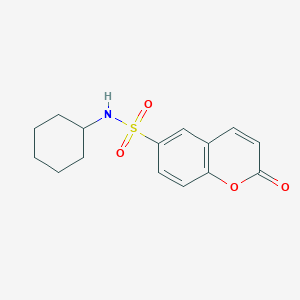
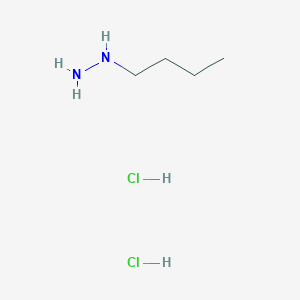
![2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2829548.png)
![(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2829549.png)

![4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] hydrochloride](/img/structure/B2829551.png)
